2-Aza-7-oxo-bicyclo[3.2.0]heptane
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Overview
Description
2-Aza-7-oxo-bicyclo[320]heptane is a bicyclic compound with a unique structure that includes a nitrogen atom and a ketone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aza-7-oxo-bicyclo[3.2.0]heptane can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of a suitable amine with a ketone in the presence of a cyclizing agent can yield the desired bicyclic structure. The reaction conditions typically include controlled temperatures and the use of catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
2-Aza-7-oxo-bicyclo[3.2.0]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the ketone group into an alcohol.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield compounds with additional oxygen-containing functional groups, while reduction can produce alcohol derivatives. Substitution reactions can introduce a wide range of substituents, leading to diverse derivatives of this compound .
Scientific Research Applications
2-Aza-7-oxo-bicyclo[3.2.0]heptane has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool in studying biological processes and interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which 2-Aza-7-oxo-bicyclo[3.2.0]heptane exerts its effects involves interactions with various molecular targets. The nitrogen atom and ketone group play crucial roles in these interactions, facilitating binding to specific enzymes or receptors. The pathways involved can vary depending on the specific application, but often include modulation of biochemical processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
cis-7-Oxo-2-aza-bicyclo[3.2.0]heptane-2-carboxylic acid tert-butyl ester: Another bicyclic compound with a similar core structure but different functional groups.
2-oxa-1-azabicyclo[3.2.0]heptane: A related compound with an oxygen atom in the bicyclic ring.
Uniqueness
2-Aza-7-oxo-bicyclo[3.2.0]heptane is unique due to its specific arrangement of atoms, which imparts distinct reactivity and properties. This uniqueness makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
2-azabicyclo[3.2.0]heptan-7-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO/c8-5-3-4-1-2-7-6(4)5/h4,6-7H,1-3H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FOKCNLOCIDYFTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2C1CC2=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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